6-Amino-3-methoxy-2-methylphenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-methoxy-2-methylphenol;hydrochloride is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a benzene ring, along with a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methoxy-2-methylphenol;hydrochloride typically involves the following steps:
Nitration: The starting material, 2-methylphenol, undergoes nitration to introduce a nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Methoxylation: The hydroxyl group at the 3-position is methylated using a methylating agent such as dimethyl sulfate or methyl iodide.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-methoxy-2-methylphenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives with modified functional groups.
Substitution: Halogenated, alkylated, or sulfonated phenol derivatives.
Scientific Research Applications
6-Amino-3-methoxy-2-methylphenol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-3-methoxy-2-methylphenol;hydrochloride involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical reactions.
Signal Transduction: It may interfere with cellular signaling pathways, leading to altered cellular responses.
Antimicrobial Activity: The compound’s structure allows it to disrupt microbial cell membranes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-methylphenol: Lacks the methoxy group, resulting in different chemical properties and reactivity.
3-Methoxy-2-methylphenol: Lacks the amino group, affecting its biological activity.
2-Methyl-3-nitrophenol: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
Uniqueness
6-Amino-3-methoxy-2-methylphenol;hydrochloride is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both amino and methoxy groups on the aromatic ring enhances its versatility in various applications, distinguishing it from similar compounds.
Properties
CAS No. |
60512-84-7 |
---|---|
Molecular Formula |
C8H12ClNO2 |
Molecular Weight |
189.64 g/mol |
IUPAC Name |
6-amino-3-methoxy-2-methylphenol;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c1-5-7(11-2)4-3-6(9)8(5)10;/h3-4,10H,9H2,1-2H3;1H |
InChI Key |
PLALGUQZSZKISZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)N)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.